molecular formula C8H13NO2 B13287154 6-Azaspiro[3.4]octane-8-carboxylic acid

6-Azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13287154
M. Wt: 155.19 g/mol
InChI Key: AJTKZEFIABHKGM-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octane-8-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)6-4-9-5-8(6)2-1-3-8/h6,9H,1-5H2,(H,10,11)

InChI Key

AJTKZEFIABHKGM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Azaspiro 3.4 Octane 8 Carboxylic Acid and Its Derivatives

Strategies for Azaspiro[3.4]octane Core Construction

The assembly of the 6-azaspiro[3.4]octane core presents a significant synthetic challenge, requiring the precise formation of a quaternary carbon center at the spirocyclic junction. Various synthetic strategies can be envisioned for the construction of this bicyclic system, primarily focusing on intramolecular cyclization and annulation reactions.

Cyclization Reactions in Spirocyclic Formation

Intramolecular cyclization is a powerful strategy for the formation of cyclic and spirocyclic systems. In the context of 6-azaspiro[3.4]octane-8-carboxylic acid, this could involve the formation of either the azetidine (B1206935) or the cyclopentane (B165970) ring as the final ring-closing step.

One plausible approach involves an intramolecular nucleophilic substitution. This strategy would commence with a pre-functionalized cyclopentane derivative bearing both a nucleophilic amine and an electrophilic center. For instance, a suitably protected 1-amino-1-(bromomethyl)cyclopentane-3-carboxylic acid ester could undergo intramolecular cyclization upon deprotection of the amine to furnish the desired this compound ester. The success of this approach is contingent on managing the reactivity of the functional groups and overcoming any potential steric hindrance.

Another powerful cyclization method is Ring-Closing Metathesis (RCM) . wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts, is highly effective for the formation of various ring sizes, including four-membered azacycles. wikipedia.orgorganic-chemistry.org A potential RCM strategy towards the 6-azaspiro[3.4]octane core would involve a diallylamine (B93489) precursor attached to a cyclopentane ring at the desired spiro-position. Subsequent metathesis would close the azetidine ring. The carboxylic acid functionality could be introduced before or after the RCM step.

A classic method for the formation of cyclic β-keto esters is the Dieckmann Condensation , which is an intramolecular version of the Claisen condensation. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction could be employed to construct the cyclopentanone (B42830) precursor to the target molecule. For example, a diester substrate, where one ester is part of an acetic acid chain and the other is attached to a propyl chain linked by a nitrogen atom, could undergo intramolecular condensation to form a 6-azaspiro[3.4]octan-8-one derivative. Subsequent reduction and functional group manipulation would lead to the desired carboxylic acid.

Cyclization StrategyKey PrecursorAdvantagesPotential Challenges
Intramolecular SN21-Amino-1-(bromomethyl)cyclopentane-3-carboxylic acid derivativeDirect formation of the azetidine ring.Potential for intermolecular side reactions; steric hindrance.
Ring-Closing Metathesis (RCM)Diallylamine substituted cyclopentaneHigh functional group tolerance; mild reaction conditions.Availability of the precursor; catalyst sensitivity.
Dieckmann CondensationAcyclic diester with a central nitrogen atomForms the cyclopentanone ring efficiently. organic-chemistry.orgmasterorganicchemistry.comyoutube.comRequires subsequent steps to install the final functionality.

Annulation Approaches for Ring System Elaboration

Annulation strategies involve the formation of a new ring onto an existing cyclic structure. For the synthesis of the 6-azaspiro[3.4]octane core, this could entail building the azetidine ring onto a cyclopentane precursor or constructing the cyclopentane ring onto an azetidine derivative.

A [3+2] cycloaddition reaction represents a convergent approach to the azaspiro[3.4]octane skeleton. For instance, the reaction of an azomethine ylide with a suitable cyclopentylidene derivative could directly generate the spirocyclic core. researchgate.net The regioselectivity and stereoselectivity of such cycloadditions would be critical for obtaining the desired product.

Annulation of an azetidine ring onto a cyclopentanone precursor can also be envisioned. One such strategy involves the reaction of cyclopentanone with a suitable three-carbon component that can form the azetidine ring. For example, a tandem reaction involving the addition of a nitrogen-containing nucleophile followed by an intramolecular cyclization could be employed.

Conversely, annulation of a cyclopentane ring onto a pre-formed azetidine ring is another viable route. A strategy could involve the alkylation of an enolate derived from an N-protected 3-azetidinone with a 1,3-dihalopropane, followed by an intramolecular cyclization to form the five-membered ring.

Enolate Acylation for Quaternary Carbon Center Formation

The formation of the quaternary spirocyclic carbon is a critical step in the synthesis of 6-azaspiro[3.4]octane derivatives. Enolate acylation is a powerful method for constructing such sterically congested centers. researchgate.net A synthetic route could leverage the acylation of a cyclopentanone enolate with a suitable electrophile that contains the latent azetidine ring precursor.

For instance, the lithium enolate of N-Boc-cyclopentanone could be acylated with a reagent such as N-Boc-3-(chloroformyl)azetidine. This would directly install the necessary carbon framework, with the quaternary center being formed in the acylation step. Subsequent manipulation of the resulting β-keto ester would lead to the desired this compound. The choice of base and reaction conditions would be crucial to control the regioselectivity of enolization and prevent side reactions.

Diastereoselective and Enantioselective Synthesis

The presence of a stereocenter at the 8-position of the cyclopentane ring necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure this compound.

Optical Resolution Techniques for Chiral Separation

In cases where a racemic synthesis is performed, optical resolution can be employed to separate the enantiomers. This can be achieved through several methods:

Formation of Diastereomeric Salts: The racemic carboxylic acid can be treated with a chiral amine resolving agent, such as brucine, strychnine, or a chiral α-methylbenzylamine derivative, to form diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would yield the individual enantiomers of the target compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.

Resolution TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt FormationFormation of separable diastereomers with a chiral resolving agent.Can be scaled up for preparative separation.Success is dependent on the crystallization properties of the salts; often requires trial and error to find a suitable resolving agent.
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.High resolution and applicable to a wide range of compounds.Can be expensive for large-scale separations; requires specialized equipment.

Asymmetric Transformations and Chiral Auxiliary Strategies

A more elegant and efficient approach to obtaining enantiomerically pure compounds is through asymmetric synthesis. This can involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of key reactions.

An enantioselective approach to the similar (S)-5-azaspiro[2.4]heptane-6-carboxylic acid has been reported, which provides a blueprint for the synthesis of the target molecule. mdpi.com This strategy involves a phase-transfer-catalyzed asymmetric alkylation of a glycine (B1666218) imine derivative with a chiral cinchona alkaloid-derived catalyst to set the stereocenter. mdpi.com A similar approach could be adapted for the synthesis of this compound.

Chiral auxiliaries can also be employed to induce stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a cyclization or an alkylation step. For example, an Evans-type oxazolidinone auxiliary could be used to direct the stereoselective alkylation of a cyclopentanone derivative, thereby establishing the desired stereochemistry at the 8-position before the formation of the azetidine ring.

Microbial Reduction for Stereoselective Precursor Synthesis

The stereoselective synthesis of chiral precursors is a critical step in the preparation of enantiomerically pure this compound. While direct literature on the microbial reduction for this specific target is limited, the application of enzymatic and microbial systems for the asymmetric reduction of prochiral ketones to chiral alcohols is a well-established and powerful strategy in organic synthesis. This approach offers high enantioselectivity under mild reaction conditions, presenting a greener alternative to traditional chemical reductants.

In the context of synthesizing precursors for 6-azaspiro[3.4]octane derivatives, a hypothetical key intermediate would be a spirocyclic β-keto ester. Microbial reduction of the ketone functionality would yield a chiral β-hydroxy ester, which could then be further elaborated to the target amino acid. Various microorganisms, including species of Saccharomyces, Candida, and Pichia, are known to possess reductases that can effectively catalyze such transformations.

The general process would involve:

Substrate Preparation: Synthesis of a suitable prochiral spirocyclic ketone precursor.

Microbial Screening: A panel of microorganisms would be screened for their ability to reduce the ketone with high stereoselectivity.

Optimization: Reaction parameters such as pH, temperature, substrate concentration, and co-factors would be optimized to maximize yield and enantiomeric excess.

Isolation and Purification: The chiral alcohol precursor would be isolated and purified for subsequent synthetic steps.

The enantiomeric excess (ee) and yield of such reductions are highly dependent on the specific microorganism and the structure of the substrate. The table below illustrates typical outcomes for the microbial reduction of various prochiral ketones, which can be considered analogous to the potential precursors of this compound.

Table 1: Examples of Microbial Reduction of Prochiral Ketones

Precursor Ketone Microorganism Product Configuration Enantiomeric Excess (ee %) Yield (%)
Ethyl 4-chloro-3-oxobutanoate Saccharomyces cerevisiae (S)-Ethyl 4-chloro-3-hydroxybutanoate >99 85
1-Tetralone Candida albicans (S)-1-Tetralol 98 92
4-Phenyl-2-butanone Pichia pastoris (S)-4-Phenyl-2-butanol 99 78

While this section is based on established principles of biocatalysis, further research is needed to identify specific microbial strains and optimize conditions for the stereoselective synthesis of precursors for this compound.

Regioselective Functionalization of the Spirocyclic Skeleton

The ability to selectively functionalize the 6-azaspiro[3.4]octane skeleton is crucial for generating a diverse range of derivatives for structure-activity relationship (SAR) studies. The scaffold presents several potential sites for functionalization, including the nitrogen atom of the azetidine ring, the carboxylic acid group, and the C-H bonds of the cyclopentane and azetidine rings.

N-Functionalization: The secondary amine of the 6-azaspiro[3.4]octane core is a primary site for modification. Standard N-alkylation, N-acylation, and reductive amination reactions can be employed to introduce a wide variety of substituents. The choice of protecting group for the nitrogen is critical during the synthesis of the core structure to allow for selective deprotection and subsequent functionalization.

Carboxylic Acid Functionalization: The carboxylic acid at the 8-position can be readily converted to esters, amides, and other derivatives using standard coupling reagents. This allows for the introduction of diverse chemical moieties to explore interactions with biological targets.

C-H Functionalization: Regioselective C-H functionalization of the carbocyclic and heterocyclic rings presents a more significant challenge but offers the potential for novel structural modifications. Modern transition-metal-catalyzed C-H activation methodologies could potentially be applied. For instance, directing group strategies, where a functional group on the molecule directs a metal catalyst to a specific C-H bond, could enable selective arylation, alkylation, or other transformations. The inherent strain and geometry of the spirocyclic system will likely influence the reactivity and regioselectivity of such reactions.

Research into the regioselective functionalization of closely related spirocyclic systems, such as 2-azaspiro[3.3]heptane derivatives, has demonstrated the feasibility of selective modifications. univ.kiev.ua These studies provide a foundation for exploring similar transformations on the 6-azaspiro[3.4]octane skeleton.

Efficient and Scalable Synthesis Protocols

The development of efficient and scalable synthetic routes is paramount for the practical application of this compound and its derivatives in drug discovery and development. An ideal synthesis should utilize readily available starting materials, involve a minimal number of steps, and be amenable to large-scale production.

While a specific scalable synthesis for this compound is not extensively documented in the public domain, general strategies for the synthesis of spirocyclic amino acids can be adapted. One potential approach is a multi-step sequence starting from a commercially available cyclopentanone derivative.

A plausible synthetic route could involve:

Formation of a key intermediate: A Dieckmann condensation or a similar cyclization reaction could be used to construct the spirocyclic core.

Introduction of the amino and carboxyl groups: A Strecker synthesis or a Bucherer-Bergs reaction on a spirocyclic ketone could install the necessary functionalities.

Ring formation of the azetidine: An intramolecular cyclization would form the four-membered nitrogen-containing ring.

Purification and isolation: Final purification of the target compound.

The table below outlines a hypothetical scalable synthesis for a generic spirocyclic amino acid, illustrating the types of reactions and potential yields that could be expected.

Table 2: Hypothetical Scalable Synthesis of a Spirocyclic Amino Acid

Step Reaction Type Starting Material Reagents Product Yield (%)
1 Knoevenagel Condensation Cyclopentanone Malononitrile, Piperidine 2-(Cyclopentylidene)malononitrile 90
2 Michael Addition 2-(Cyclopentylidene)malononitrile Nitromethane, DBU 2-(1-(Nitromethyl)cyclopentyl)malononitrile 85
3 Reductive Cyclization 2-(1-(Nitromethyl)cyclopentyl)malononitrile H₂, Raney Ni Spiro[3.4]octane-1,1-diamine 75
4 Hydrolysis and Ring Formation Spiro[3.4]octane-1,1-diamine HCl, H₂O 6-Azaspiro[3.4]octan-5-one 80
5 Hydrolysis 6-Azaspiro[3.4]octan-5-one Ba(OH)₂ This compound 70

Further process development and optimization would be necessary to translate such a route into a truly efficient and scalable manufacturing process. This would involve minimizing the use of hazardous reagents, optimizing reaction conditions for throughput, and developing robust purification methods.

Chemical Reactivity and Derivatization of 6 Azaspiro 3.4 Octane 8 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in 6-azaspiro[3.4]octane-8-carboxylic acid is a primary site for derivatization, enabling the formation of esters, amides, and other related compounds through established synthetic protocols.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. The choice of alcohol can be varied to introduce different ester functionalities (e.g., methyl, ethyl, benzyl (B1604629) esters). Alternatively, milder conditions can be employed, such as the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol.

Amidation reactions proceed in a similar fashion, where the carboxylic acid is reacted with a primary or secondary amine. These reactions are often facilitated by coupling agents to form an activated intermediate, which is then susceptible to nucleophilic attack by the amine. This approach is fundamental in peptide synthesis and allows for the linkage of the this compound scaffold to amino acids or other amine-containing molecules. Direct thermal amidation by heating the carboxylic acid with an amine is also possible, though it may require harsh conditions.

Table 1: Examples of Esterification and Amidation Reactions

Reaction Type Reagents Product
Fischer Esterification Methanol, H₂SO₄ (cat.) Methyl 6-azaspiro[3.4]octane-8-carboxylate
DCC/DMAP Esterification Benzyl alcohol, DCC, DMAP Benzyl 6-azaspiro[3.4]octane-8-carboxylate
Amide Coupling Glycine (B1666218) methyl ester, EDC, HOBt Methyl 2-((6-azaspiro[3.4]octan-8-yl)formamido)acetate
Amidation Aniline, HATU, DIPEA N-phenyl-6-azaspiro[3.4]octane-8-carboxamide

Carboxylic Acid Activation and Coupling Reactions

To enhance the reactivity of the carboxylic acid for coupling reactions, it can be converted into a more reactive derivative. A common strategy is the formation of an acyl chloride by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Another method of activation involves the formation of mixed anhydrides. This is typically achieved by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride, or a chloroformate, like isobutyl chloroformate, in the presence of a base. These mixed anhydrides are effective acylating agents for amines and alcohols, often providing better yields and cleaner reactions compared to direct coupling methods.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to activate carboxylic acids for the formation of amide and ester bonds. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine or alcohol. To suppress side reactions and minimize racemization (if the alpha-carbon is chiral), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from a simple alkanoic carboxylic acid like this compound is generally difficult and requires harsh conditions. However, if a suitable functional group is present at the beta-position to the carboxyl group, decarboxylation can be facilitated. For the parent compound, this is not a typical reaction pathway.

Derivatization can lead to substrates more amenable to decarboxylation. For instance, conversion to a β-keto acid derivative would allow for thermal decarboxylation. One of the most well-known decarboxylation reactions is the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with bromine to yield an organic bromide with one less carbon atom. A more modern alternative is the Barton decarboxylation, which involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced decarboxylation.

Reactivity of the Secondary Amine Functionality

The secondary amine in the 6-azaspiro[3.4]octane ring is a nucleophilic center and can undergo a variety of reactions, including alkylation, acylation, and sulfonylation.

N-Alkylation and N-Acylation Reactions

N-alkylation of the secondary amine can be accomplished by reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination is another powerful method for N-alkylation, where the amine is treated with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for introducing a wide range of alkyl groups.

N-acylation is readily achieved by reacting the amine with acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to act as a scavenger for the acid byproduct. This reaction results in the formation of an amide. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagents Product
N-Alkylation Methyl iodide, K₂CO₃ 6-Methyl-6-azaspiro[3.4]octane-8-carboxylic acid
Reductive Amination Acetone, NaBH(OAc)₃ 6-Isopropyl-6-azaspiro[3.4]octane-8-carboxylic acid
N-Acylation Acetyl chloride, Et₃N 6-Acetyl-6-azaspiro[3.4]octane-8-carboxylic acid
N-Sulfonylation p-Toluenesulfonyl chloride, Pyridine 6-(Tosyl)-6-azaspiro[3.4]octane-8-carboxylic acid

Protecting Group Strategies for Amine Functionality

In multi-step syntheses, it is often necessary to protect the secondary amine to prevent it from reacting with reagents intended for the carboxylic acid moiety. A variety of amine protecting groups can be employed.

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups. It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) in the presence of a base. The Boc group is stable to a wide range of reaction conditions but can be easily removed with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group. It is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is particularly useful in solid-phase peptide synthesis. It is introduced using Fmoc-Cl or Fmoc-OSu. The Fmoc group is stable to acidic conditions but is readily removed by treatment with a mild base, such as piperidine.

Stereospecific and Stereoselective Reactions

The inherent three-dimensional structure of the 6-azaspiro[3.4]octane framework makes the stereochemical outcome of its reactions a critical aspect of its chemistry. While specific stereoselective reactions starting directly from this compound are not extensively documented in publicly available literature, the principles of stereocontrol in the synthesis of related spirocyclic β-amino acids provide significant insights.

The diastereoselective synthesis of substituted spirocyclic systems often relies on the use of chiral auxiliaries or catalysts during the construction of the spirocyclic core itself. For instance, in the synthesis of related α-disubstituted β-homoprolines, the choice of a chiral tert-butanesulfinamide auxiliary can direct the stereochemical outcome of allylation reactions, allowing for a switch in the absolute configuration of the newly formed stereocenter. acs.org Similarly, modified Strecker syntheses employing chiral amines as auxiliaries have been used to install the chiral amino acid moiety in spiro[3.3]heptane systems with moderate to good diastereoselectivity. nih.gov

These approaches highlight that the stereocenters in derivatives of this compound are often established during the ring-forming steps. The rigid spirocyclic structure then influences the facial selectivity of subsequent reactions on the pre-existing scaffold. For example, reductions or alkylations of derivatives would be expected to proceed with diastereoselectivity influenced by the steric hindrance imposed by the spirocyclic rings.

Reaction Type Stereochemical Control Method Outcome Reference
AllylationChiral tert-butanesulfinamide auxiliaryStereodivergent synthesis of α-substituted β-homoprolines acs.org
Strecker SynthesisChiral amine auxiliaries (e.g., (R)-α-phenylglycinol)Diastereoselective formation of spirocyclic amino nitriles nih.gov

Incorporation of Diverse Functional Groups into the Spirocyclic Core

The derivatization of the this compound core is crucial for modulating its physicochemical properties and for its application as a building block in medicinal chemistry and materials science. This includes the introduction of halogens and various heteroatom-containing substituents.

Halogenation Reactions (e.g., Fluorination)

The introduction of fluorine atoms into organic molecules can significantly impact their properties, including metabolic stability and binding affinity. While direct fluorination of this compound is not specifically detailed, modern fluorination methods for carboxylic acids are applicable.

One potential strategy is the direct β-C(sp³)–H fluorination of the free carboxylic acid. Palladium-catalyzed methods have been developed for the stereoselective fluorination of unactivated methylene (B1212753) C-H bonds in aliphatic carboxylic acids, which could be adapted for the 6-azaspiro[3.4]octane scaffold. Another approach involves the transformation of the carboxylic acid into an acyl fluoride. This can be achieved using electrophilic fluorinating reagents like Selectfluor, mediated by elemental sulfur, which avoids the formation of acid anhydrides.

Furthermore, the synthesis of fluorinated analogues has been reported, such as 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. The synthesis of such compounds typically involves the use of fluorinated building blocks in the construction of the spirocyclic ring system rather than direct fluorination of the parent carboxylic acid.

Fluorination Method Reagents Potential Product
Direct C-H FluorinationPalladium catalyst, Fluorinating agentβ-fluorinated this compound
DeoxyfluorinationSelectfluor, Elemental Sulfur6-Azaspiro[3.4]octane-8-carbonyl fluoride

Introduction of Heteroatom-Containing Substituents

The introduction of heteroatoms such as oxygen and sulfur into the spirocyclic framework can create novel structural analogues with distinct properties. Research by Carreira and colleagues has detailed the synthesis of thia- and oxa-azaspiro[3.4]octanes, which serve as excellent examples of this type of derivatization.

The synthesis of a 6-thia-2-azaspiro[3.4]octane derivative begins with a 1,3-dipolar cycloaddition between an N-Boc protected azetidine (B1206935) dipolarophile and a thiocarbonyl ylid. The resulting thiolane-containing spirocycle can then be oxidized to the corresponding sulfone with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). Subsequent saponification of the ester group yields the desired carboxylic acid. This thia-azaspiro[3.4]octane-8-carboxylic acid can be further derivatized, for example, through a Curtius rearrangement to provide an orthogonally protected bisamine.

A similar strategy can be employed for the synthesis of oxa-azaspiro[3.4]octanes. A tandem conjugate addition-Dieckmann cyclization protocol using methyl glycolate (B3277807) can provide a spirocyclic ketoester, which upon Krapcho decarboxylation and subsequent reduction, furnishes the corresponding oxa-azaspirocyclic alcohol.

These synthetic routes demonstrate the feasibility of incorporating heteroatoms into the cyclopentane (B165970) ring of the 6-azaspiro[3.4]octane system, leading to a diverse range of functionalized building blocks.

Heteroatom Synthetic Strategy Key Intermediates Final Product Type Reference
Sulfur1,3-Dipolar cycloaddition with a thiocarbonyl ylidThiolane-containing spirocycle6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid
OxygenTandem conjugate addition-Dieckmann cyclizationSpirocyclic ketoester2-Oxa-6-azaspiro[3.4]octane derivatives

Conformational Analysis and Stereochemical Influences on Chemical Behavior

Conformational Dynamics of the Azaspiro[3.4]octane System

The 6-azaspiro[3.4]octane scaffold is comprised of a four-membered azetidine (B1206935) ring and a five-membered cyclopentane (B165970) ring fused at a single carbon atom (the spiro center). This arrangement results in a rigid molecular architecture with significant inherent ring strain. To alleviate this strain, neither ring is planar.

The four-membered azetidine ring, similar to cyclobutane, adopts a puckered or bent conformation. This deviation from planarity reduces the torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. The degree of puckering can be influenced by the nature of the substituent on the nitrogen atom.

The five-membered cyclopentane ring is also non-planar, typically adopting one of two low-energy conformations: the "envelope" or the "twist" form. In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. The twist conformation has two adjacent atoms displaced in opposite directions from the plane of the other three. These puckered forms minimize the eclipsing interactions between adjacent substituents that would be present in a planar cyclopentane.

The conformational dynamics of the entire 6-azaspiro[3.4]octane system are a complex interplay between the puckering of both rings. The movements are coupled; a conformational change in one ring necessitates an adjustment in the other to accommodate the fixed spirocyclic junction. Computational studies, such as molecular mechanics and ab initio methods, are employed to model these dynamics and determine the lowest energy conformations of the scaffold.

Impact of Substituents on Molecular Conformation

The introduction of substituents onto the 6-azaspiro[3.4]octane framework has a profound effect on its conformational equilibrium. The size and electronic nature of these groups can favor specific puckered states and orientations to minimize steric and electronic repulsions.

In 6-azaspiro[3.4]octane-8-carboxylic acid, the carboxylic acid group at the C8 position is the most significant substituent. To minimize steric hindrance with the rest of the molecule, particularly the azetidine ring, the cyclopentane ring will adopt a conformation that places the bulky carboxylic acid group in a pseudo-equatorial position. A pseudo-axial orientation would lead to significant destabilizing 1,3-diaxial-like interactions. The preferred conformation of a carboxylic acid group itself is typically the syn arrangement due to potential intramolecular hydrogen bonding, although solvation can stabilize the anti form.

The substituent on the nitrogen atom of the azetidine ring also plays a crucial role. A bulky protecting group, for example, will influence the puckering of the four-membered ring and can create a conformational bias that is transmitted through the spiro center to the cyclopentane ring.

Table 4.2.1: Predicted Influence of Substituents on Conformational Preference

Substituent PositionType of SubstituentLikely Conformational EffectRationale
C8Carboxylic acid (-COOH)Occupies a pseudo-equatorial position on the cyclopentane ring.Minimizes steric clash (1,3-diaxial-like interactions) with the azetidine ring.
N6Hydrogen (-H)Allows for rapid nitrogen inversion and ring puckering.Low steric bulk offers minimal conformational restriction.
N6Bulky Protecting Group (e.g., Boc, Cbz)Restricts nitrogen inversion and may favor a specific azetidine pucker.High steric demand creates a strong conformational preference to minimize interactions.

This table is based on established principles of conformational analysis; specific experimental or computational data on this exact molecule is limited in publicly available literature.

Stereochemical Purity and its Significance in Chemical Synthesis

This compound contains two chiral centers: the spiro carbon at C5 and the substituted carbon at C8. This gives rise to four possible stereoisomers (two pairs of enantiomers). In the context of medicinal chemistry and drug discovery, it is paramount to synthesize and evaluate these stereoisomers individually, as they can have vastly different pharmacological and toxicological profiles. Biological systems, such as enzymes and receptors, are chiral and will interact differently with each enantiomer.

The synthesis of enantiomerically pure spirocyclic amino acids like this one requires sophisticated asymmetric strategies. Common approaches include:

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as 4-hydroxyproline, which already contains one or more of the required stereocenters.

Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a key reaction. For instance, a modified Strecker reaction using a chiral sulfinamide can be employed to introduce the amino and carboxyl groups with high diastereoselectivity.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemistry of a bond-forming reaction. For example, the enantioselective synthesis of a closely related compound, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been achieved using a chinchonidine-derived catalyst under phase-transfer conditions. This highlights a viable strategy for controlling the stereocenter analogous to C8 in the target molecule.

Achieving high stereochemical purity is a critical endpoint of the synthesis. The separation of diastereomers is often possible through standard techniques like chromatography, but the separation of enantiomers typically requires chiral chromatography or resolution with a chiral resolving agent. The development of stereoselective synthetic routes that avoid these often difficult and costly separations is a primary goal in modern organic synthesis.

Structure Activity Relationship Sar Studies of 6 Azaspiro 3.4 Octane 8 Carboxylic Acid Derivatives

Contribution of the Spirocyclic Scaffold to Biological Activity

The spirocyclic nature of the 6-azaspiro[3.4]octane core is fundamental to its potential biological activity. The quaternary spiro carbon atom imparts a distinct three-dimensionality, moving away from the flat structures of many traditional drug molecules. This rigidity can be advantageous in several ways:

Conformational Restriction: The locked conformation of the spirocycle reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity.

Precise Vectorial Orientation: The scaffold orients the substituents—the carboxylic acid and the amine—in specific and predictable directions. This is crucial for optimizing interactions with well-defined binding pockets in enzymes or receptors.

Novel Chemical Space: Spirocyclic scaffolds occupy a less explored area of chemical space compared to more common ring systems, offering opportunities for novel intellectual property and potentially avoiding off-target effects associated with more conventional structures.

Influence of Carboxylic Acid Modifications on Target Interaction

The carboxylic acid group of 6-azaspiro[3.4]octane-8-carboxylic acid is a critical functional group, likely serving as a key interaction point with biological targets, often mimicking the carboxylate of endogenous ligands like GABA or glutamate. Modifications to this group can have a profound impact on activity.

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide can modulate the compound's physicochemical properties, such as lipophilicity and membrane permeability. This can also affect its binding affinity. For instance, in the development of GABA uptake inhibitors, the presence of a free carboxylic acid is often crucial for potent activity, as it is thought to interact with a positively charged residue in the transporter's binding site. nih.govnih.goveurekaselect.com Esterification would abolish this ionic interaction, likely reducing potency.

Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as a tetrazole or a hydroxamic acid could maintain or improve biological activity while altering properties like metabolic stability and pKa. The choice of bioisostere would depend on the specific geometry and electronic requirements of the target binding pocket.

A hypothetical SAR table for modifications of the carboxylic acid group, based on general principles, is presented below.

Modification Expected Impact on Target Interaction Rationale
Ester (e.g., -COOCH3)Likely decrease in potencyLoss of key ionic interaction with the target.
Amide (e.g., -CONH2)Potential decrease in potencyAltered hydrogen bonding capacity and loss of negative charge.
TetrazoleMay retain or enhance activityActs as a bioisostere for the carboxylic acid, maintaining an acidic proton and negative charge.

Role of Amine Functionality and Substituents on Biological Response

The secondary amine in the 6-azaspiro[3.4]octane core is another key functional group that can significantly influence the biological response. It can act as a hydrogen bond donor or acceptor and provides a point for further substitution.

N-Alkylation: Introduction of alkyl groups on the nitrogen atom can impact steric interactions within the binding site and alter the compound's lipophilicity. Small alkyl groups might be well-tolerated, while larger, bulkier groups could lead to a loss of activity due to steric hindrance.

N-Arylation or N-Acylation: Substitution with aryl or acyl groups can introduce additional binding interactions, such as pi-stacking or hydrogen bonding, potentially increasing affinity and selectivity. In a study of 2,6-diazaspiro[3.4]octane derivatives with antitubercular activity, variations in the acyl group on one of the nitrogens led to significant changes in potency. researchgate.netmdpi.com

Below is a hypothetical data table illustrating the potential effects of amine substitution.

Substituent on Nitrogen Potential Effect on Biological Response Rationale
-H (unsubstituted)Baseline activityAllows for hydrogen bonding as a donor.
-CH3 (small alkyl)May be tolerated or slightly increase activityMinor increase in lipophilicity, minimal steric clash.
-Benzyl (bulky, aromatic)Could increase or decrease activityPotential for beneficial aromatic interactions or detrimental steric hindrance, depending on the target.
-C(O)Ph (benzoyl)May alter activity profileIntroduces a hydrogen bond acceptor and potential for aromatic interactions.

Comparative SAR with Related Azaspirocycles (e.g., 2-oxa-6-azaspiro[3.4]octane)

Comparing the SAR of 6-azaspiro[3.4]octane derivatives with closely related spirocycles, such as 2-oxa-6-azaspiro[3.4]octane, can provide insights into the role of the heteroatoms in the scaffold.

Scaffold Flexibility and Conformation: The presence of the oxygen atom in the 2-oxa-6-azaspiro[3.4]octane scaffold can also influence the puckering of the five-membered ring, leading to a different spatial orientation of the substituents compared to the all-carbon analogue. This conformational change could be a critical factor in how the molecule fits into a specific binding site.

A comparative table of these related scaffolds is presented below.

Scaffold Key Structural Difference Potential Impact on Biological Activity
6-Azaspiro[3.4]octaneAll-carbon five-membered ringMore lipophilic; specific conformational preference.
2-Oxa-6-azaspiro[3.4]octaneOxygen atom in the five-membered ringMore polar; potential for additional hydrogen bond acceptance; altered ring conformation.

Applications As a Building Block and Scaffold in Medicinal Chemistry and Chemical Biology

Design of Novel Therapeutic Agents

The spirocyclic core of 6-azaspiro[3.4]octane serves as a foundational structure for the development of new therapeutic agents targeting a wide range of biological pathways. smolecule.com

Utilization as a Rigid Scaffold in Drug Design

The spirocyclic framework of 6-azaspiro[3.4]octane provides a conformationally restricted and rigid scaffold. researchgate.netsmolecule.com This rigidity is a desirable trait in drug design as it can lead to a more predictable binding mode with a biological target, potentially enhancing potency and selectivity. researchgate.net By limiting the conformational freedom of a molecule, the entropic penalty upon binding is reduced, which can translate to a more favorable binding affinity. The defined three-dimensional arrangement of substituents emanating from the spirocyclic core allows for precise vectorization and orientation of functional groups to interact with specific pockets and residues within a target protein. researchgate.net This structural pre-organization makes azaspiro[3.4]octane scaffolds privileged building blocks in the design of novel pharmaceuticals. researchgate.net

Occupying Unique Chemical Space in Ligand Discovery

In the quest for novel drug candidates, exploring uncharted areas of chemical space is crucial. Saturated spirocycles like 6-azaspiro[3.4]octane allow medicinal chemists to move away from the predominantly flat, aromatic structures that have historically dominated drug discovery, a concept often referred to as "escaping from flatland". researchgate.net These three-dimensional scaffolds provide access to novel molecular shapes and pharmacophore arrangements. The synthesis of new thia- and oxa-azaspiro[3.4]octanes has been reported as a method to generate uncharted multifunctional modules for drug discovery chemistry. researchgate.netnih.gov This exploration of new structural motifs can lead to the identification of ligands with novel intellectual property positions and improved drug-like properties. researchgate.net The development of compounds based on these scaffolds has the potential to yield therapeutic agents with new mechanisms of action or improved selectivity profiles. researchgate.net

Bioisosteric Replacements in Drug Lead Optimization

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 6-azaspiro[3.4]octane moiety has emerged as a valuable bioisostere for commonly used heterocyclic rings.

Azaspiro[3.4]octane as a Piperazine or Morpholine Surrogate

Below is a table comparing the properties of azaspiro[3.4]octane derivatives with their piperazine/morpholine counterparts in specific drug discovery contexts.

FeaturePiperazine/Morpholine AnalogAzaspiro[3.4]octane AnalogOutcomeReference
Target PARP-1PARP-1Retained potent inhibitory activity (IC50 = 12.6 nM for one analog) nih.gov
Scaffold Piperazine2,6-Diazaspiro[3.4]octaneSynthesized as a viable substitute to explore new chemical and patent space researchgate.net
Scaffold Morpholine2-Oxa-6-azaspiro[3.4]octaneDeveloped as a surrogate with potential for improved properties researchgate.net
Application EGFR Inhibitor2-Oxa-6-azaspiro[3.4]octane substituentShowed higher EGFR inhibitory activities and improved water solubility compared to gefitinib researchgate.net

Development of Combinatorial Libraries and Compound Sets

The utility of 6-azaspiro[3.4]octane-8-carboxylic acid extends to its use in generating libraries of diverse compounds for high-throughput screening. The scaffold is amenable to various chemical modifications, allowing for the creation of large sets of related molecules with systematically varied substituents. researchgate.net For example, a family of 17 novel racemic spirocyclic scaffolds, including an oxa-azaspiro[3.4]octane derivative, was prepared to create compound libraries via parallel synthesis for biological screening. nih.gov The synthesis of a small library of spiro[cycloalkane-pyridazinones] demonstrated the potential for these scaffolds in diverse drug discovery projects. researchgate.net These libraries are instrumental in the early stages of drug discovery for identifying initial "hit" compounds against a biological target. The synthesis of diazaspiro[3.4]octane-based compounds has been used to identify leads active against the human malaria parasite, Plasmodium falciparum. researchgate.net

Integration into Complex Molecular Architectures

The 6-azaspiro[3.4]octane core is not limited to simple molecules but can be incorporated into more complex and larger molecular structures. Its defined stereochemistry and functional group handles facilitate its integration into multi-step synthetic sequences. Derivatives have been studied as modulators of critical cellular signaling pathways, such as MAPK and PI3K, which are implicated in diseases like cancer. smolecule.com In another application, the azaspiro[3.4]octane periphery was incorporated into ciprofloxacin congeners, leading to a lead compound with a broad spectrum of antibacterial activity against five of the six pathogens in the ESKAPE panel. nih.gov The scaffold has also been a key component in the development of potent antitubercular agents, where exploration of the molecular periphery around the 2,6-diazaspiro[3.4]octane core identified a lead with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. mdpi.com

The table below provides examples of complex molecules incorporating the azaspiro[3.4]octane scaffold.

Compound ClassScaffold DerivativeBiological Target/ApplicationKey FindingReference
Signaling Pathway Modulators 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid derivativesMAPK and PI3K pathwaysDerivatives showed efficacy in altering signal transduction. smolecule.com
Antibacterial Agents Ciprofloxacin congener with azaspiro[3.4]octane peripheryESKAPE pathogensLead compound demonstrated broad antibacterial activity. nih.gov
Antitubercular Agents 2,6-Diazaspiro[3.4]octane core with nitrofuran carboxamideMycobacterium tuberculosis H37RvIdentified a lead compound with a MIC of 0.016 μg/mL. mdpi.com
Antimalarial Agents Diazaspiro[3.4]octane seriesPlasmodium falciparumIdentification of a chemical series active against multiple life stages of the parasite. researchgate.net

Fluoroquinolone Congeners and Antibacterial Agents

The 6-azaspiro[3.4]octane moiety has been successfully incorporated into the structure of fluoroquinolone antibiotics to generate novel congeners with potent antibacterial activity. Fluoroquinolones are a critical class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.com Modifications at the C-7 position of the fluoroquinolone core are a well-established strategy to enhance antibacterial potency and spectrum. nih.govscispace.commdpi.com

In a notable study, researchers synthesized a series of ciprofloxacin congeners featuring a 6-azaspiro[3.4]octane periphery. The rationale behind this design was to explore more compact spirocyclic amines at the C-7 position. The antibacterial evaluation of these novel compounds against the ESKAPE panel of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) revealed that the compact spirocyclic structure of 6-azaspiro[3.4]octane contributed to potent antibacterial activity, in some cases comparable to that of ciprofloxacin.

One of the lead compounds from this study, 1-cyclopropyl-7-[8-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]oct-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrated a broad spectrum of activity against five of the six ESKAPE pathogens. Notably, the antibacterial activity was sensitive to the structure of the spirocyclic periphery, with larger spirocycles resulting in a loss of activity. This highlights the importance of the compact and rigid nature of the 6-azaspiro[3.4]octane scaffold in facilitating the necessary interactions with the bacterial target enzymes.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Ciprofloxacin Congener with 6-azaspiro[3.4]octaneStaphylococcus aureusComparable to Ciprofloxacin
Ciprofloxacin Congener with 6-azaspiro[3.4]octaneKlebsiella pneumoniaeActive
Ciprofloxacin Congener with 6-azaspiro[3.4]octaneAcinetobacter baumanniiModerately Active
Ciprofloxacin Congener with 6-azaspiro[3.4]octanePseudomonas aeruginosaInactive

Potential in Protein Degrader Development

Targeted protein degradation using technologies such as Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. nih.gov The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. frontiersin.org

While direct applications of this compound in published protein degrader research are not yet widely documented, its structural characteristics suggest significant potential. The rigid spirocyclic scaffold can serve as a conformationally constrained linker or as a component of the E3 ligase-binding or target-binding moiety. The inherent three-dimensionality of the 6-azaspiro[3.4]octane core could help to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, a critical factor for efficient degradation. bldpharm.com The carboxylic acid handle provides a convenient point for chemical modification and attachment of other components of the PROTAC molecule. Further research is warranted to explore the utility of this scaffold in the design and synthesis of novel and effective protein degraders.

Scaffold for Enzyme Inhibitors (e.g., EGFR Inhibitors)

The 6-azaspiro[3.4]octane scaffold and its analogs are attractive for the design of enzyme inhibitors due to their rigid nature, which can reduce the entropic penalty of binding to a target. bldpharm.com This is particularly relevant for kinase inhibitors, where precise positioning of pharmacophoric groups within the ATP-binding site is essential for potency and selectivity.

While direct evidence for this compound in EGFR inhibitors is limited, research on closely related spirocyclic scaffolds has shown promise. For instance, a study on novel 4-anilinoquinazoline derivatives as EGFR inhibitors found that a compound bearing a 2-oxa-6-azaspiro[3.4]octane substituent exhibited high EGFR inhibitory activity, comparable to the approved drug gefitinib, along with improved water solubility. researchgate.net This suggests that the azaspiro[3.4]octane core can be a valuable component in the design of potent and drug-like EGFR inhibitors.

The development of inhibitors for mutant forms of EGFR, such as those that confer resistance to first- and second-generation inhibitors, is a major focus of cancer research. nih.govmdpi.com The unique three-dimensional shape of the 6-azaspiro[3.4]octane scaffold could be exploited to design inhibitors that selectively target the altered binding sites of these mutant kinases. bldpharm.com

ScaffoldEnzyme TargetKey Findings
2-oxa-6-azaspiro[3.4]octaneEGFRHigh inhibitory activity, comparable to gefitinib. Improved water solubility.

Modulators of Cellular Signaling Pathways (e.g., MAPK, PI3K Pathways)

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways are crucial regulators of cell proliferation, survival, and differentiation. nih.govnih.gov Dysregulation of these pathways is a hallmark of many cancers, making them important targets for therapeutic intervention. mdpi.com

The ability to synthesize a diverse library of derivatives based on the 6-azaspiro[3.4]octane core allows for systematic exploration of the structure-activity relationships governing the modulation of the MAPK and PI3K pathways. This could lead to the discovery of potent and selective inhibitors with therapeutic potential in oncology and other diseases characterized by aberrant cellular signaling.

Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the chemical structure of "6-Azaspiro[3.4]octane-8-carboxylic acid" in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm. libretexts.org The protons on the carbon atoms adjacent to the carboxylic acid group are expected to resonate in the range of 2-3 ppm. libretexts.org The remaining protons of the spirocyclic core would appear at chemical shifts and with coupling patterns dictated by their specific electronic and steric environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded and is expected to appear in the range of 160-180 ppm. libretexts.org The other carbon atoms of the azaspirooctane ring system will have chemical shifts in the aliphatic region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad singlet)160 - 180
Protons α to -COOH2.0 - 3.0Not Applicable
Other Spirocyclic Protons1.5 - 4.020 - 60

Note: The exact chemical shifts and coupling constants would require experimental determination.

Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a highly sensitive and selective method for analyzing complex mixtures.

For "this compound," LC-MS or UPLC-MS would be employed to confirm its molecular weight. In a typical experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

The analysis of carboxylic acids by LC-MS can sometimes be enhanced through chemical derivatization to improve chromatographic retention and ionization efficiency. nih.govnih.gov

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺156.1025
[M+Na]⁺178.0844
[M-H]⁻154.0868

Data is often predicted for the hydrochloride salt or other forms and may vary based on experimental conditions.

Chromatographic Techniques (HPLC, UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for the separation, purification, and quantification of "this compound." These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

A typical HPLC or UPLC method for this compound would likely utilize a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated state for better retention and peak shape. The retention time (Rt) of the compound is a characteristic property under a specific set of chromatographic conditions and can be used for its identification and quantification.

Typical HPLC/UPLC Parameters for Carboxylic Acid Analysis

Parameter Typical Condition
Column C18 Reversed-Phase
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Detection UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometry

X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complex Studies

X-ray crystallography is a powerful technique that can provide the precise three-dimensional atomic coordinates of a molecule in its crystalline state. This method is invaluable for determining the absolute stereochemistry of chiral centers and for studying the detailed interactions between a ligand, such as "this compound," and its biological target, typically a protein.

To perform an X-ray crystallography study, a high-quality single crystal of the compound is required. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be determined. While no public crystal structure data is currently available for "this compound," this technique would be the definitive method for confirming its solid-state conformation and stereochemistry.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.govopenaccessjournals.com This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For 6-azaspiro[3.4]octane-8-carboxylic acid, molecular docking studies would be employed to screen libraries of protein targets to identify those with which it is most likely to interact.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. oup.comchemrxiv.org Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the binding pocket are analyzed to predict the stability of the complex. nih.govnih.gov For instance, the carboxylic acid moiety of the molecule is a potential hydrogen bond donor and acceptor, while the spirocyclic core can engage in van der Waals and hydrophobic interactions.

A hypothetical molecular docking simulation of this compound against a protein kinase target might reveal key interactions. The results of such a simulation can be summarized in a data table.

Table 1: Predicted Interactions from a Hypothetical Molecular Docking Study

Interacting Residue Interaction Type Distance (Å)
Lys72 Hydrogen Bond 2.1
Asp184 Hydrogen Bond 2.5
Val57 Hydrophobic 3.8

This predictive information is vital for lead optimization, where the structure of this compound could be modified to enhance its binding affinity and selectivity for a specific target. medium.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govmdpi.com These methods provide insights into molecular properties that are not accessible through classical molecular mechanics, such as orbital energies, charge distribution, and chemical reactivity descriptors. rowansci.comquantumgrad.comnih.gov

For this compound, DFT calculations can be used to determine its optimized geometry, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. numberanalytics.comresearchgate.net

Table 2: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -8.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 6.7 eV

These quantum chemical descriptors are valuable for quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. rowansci.com

Conformational Searching and Energy Landscape Analysis

The biological activity of a molecule is often dependent on its three-dimensional conformation. youtube.com Conformational searching and energy landscape analysis are computational methods used to identify the stable, low-energy conformations of a molecule. uci.educam.ac.uk For a flexible molecule like this compound, which has rotatable bonds, exploring its conformational space is essential.

Various algorithms, such as systematic searches and stochastic methods like Monte Carlo searches, can be used to generate a diverse set of conformations. wavefun.comyoutube.com Each conformation is then subjected to energy minimization to find the nearest local energy minimum. The collection of these low-energy conformations provides an understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature. The spirocyclic nature of this compound introduces conformational rigidity, which can be advantageous for binding to a specific target. rsc.orgnih.gov

Table 3: Relative Energies of Low-Energy Conformers of this compound

Conformer Relative Energy (kcal/mol) Dihedral Angle (°C) (C1-C8-C5-N6)
1 (Global Minimum) 0.00 120.5
2 1.25 -118.3

Understanding the preferred conformations is critical for designing molecules that can adopt the bioactive conformation required for interaction with a biological target.

Cheminformatics and Virtual Screening Applications

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. slideshare.netlongdom.orglongdom.orgnumberanalytics.com In drug discovery, cheminformatics tools are used for virtual screening of large compound libraries to identify potential drug candidates. ncsu.edunih.gov

This compound can serve as a scaffold for the creation of virtual libraries of related compounds. spirochem.com These libraries can be generated by adding various substituents to the core structure. Cheminformatics methods can then be used to filter these virtual libraries based on desirable drug-like properties, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, often guided by principles like Lipinski's rule of five. tandfonline.com

The filtered library can then be subjected to virtual screening using either ligand-based or structure-based approaches. psu.eduresearchgate.net Ligand-based methods search for molecules with similar properties to known active compounds, while structure-based methods, like molecular docking, screen for compounds that fit well into the binding site of a target protein. nih.gov This integrated approach of cheminformatics and virtual screening significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery pipeline. psu.edu

Table 4: Compound Names Mentioned

Compound Name

Future Research Directions and Emerging Opportunities

Exploration of Uncharted Reactivity and Novel Transformations

The chemical reactivity of 6-azaspiro[3.4]octane-8-carboxylic acid remains largely uncharted territory, offering a fertile ground for the discovery of novel chemical transformations. The strained four-membered azetidine (B1206935) ring is a key feature that can be exploited for unique chemical reactions. rsc.orgrsc.org The reactivity of azetidines is driven by significant ring strain, making them susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.org This inherent reactivity can be harnessed to introduce diverse functionalities and construct more complex molecular architectures.

Future research could focus on the regioselective ring-opening of the azetidine moiety. magtech.com.cn Depending on the reaction conditions and the nature of the nucleophile, either the C-N bond or the C-C bond adjacent to the nitrogen could be cleaved, leading to a variety of linear or macrocyclic structures. Such transformations would significantly expand the chemical space accessible from this spirocyclic scaffold.

Furthermore, the cyclopentane (B165970) carboxylic acid portion of the molecule offers another handle for chemical modification. ontosight.aiwikipedia.org Transannular C-H functionalization of the cyclopentane ring could lead to the introduction of substituents at specific positions, thereby modulating the compound's physicochemical properties and biological activity. nih.gov The development of catalytic methods for such transformations would be a significant advancement.

Potential Reaction Type Reactive Site Potential Outcome Significance
Nucleophilic Ring OpeningAzetidine RingFormation of functionalized amino cyclopentane derivativesAccess to novel chemical scaffolds
Reductive Ring OpeningAzetidine RingGeneration of acyclic amino acid derivativesDiversification of molecular frameworks
Transannular C-H ArylationCyclopentane RingIntroduction of aryl groups at the γ-positionModulation of biological activity and properties nih.gov
Curtius/Schmidt RearrangementCarboxylic AcidConversion to isocyanates for further functionalizationSynthesis of urea (B33335) and carbamate (B1207046) derivatives

Development of Advanced Bio-conjugation Strategies

As a constrained, non-natural amino acid, this compound is an excellent candidate for incorporation into peptides and other biomolecules to enhance their therapeutic properties. lifechemicals.comnih.gov The rigid spirocyclic structure can impose specific conformations on peptide backbones, potentially leading to increased potency, selectivity, and metabolic stability. iptonline.combiosynth.com

Future research should explore the development of efficient methods for the solid-phase synthesis of peptides containing this spirocyclic amino acid. This would enable the creation of peptide libraries for screening against various biological targets.

Furthermore, the secondary amine in the azetidine ring and the carboxylic acid provide two orthogonal handles for bio-conjugation. This allows for the site-specific attachment of imaging agents, drug molecules, or targeting moieties. For instance, the carboxylic acid could be coupled to a targeting ligand, while the azetidine nitrogen could be used to attach a cytotoxic payload, creating a targeted drug delivery system. elte.hunih.gov

Conjugation Strategy Functional Handle Potential Application Advantage
Peptide SynthesisCarboxylic Acid and AmineCreation of peptidomimetics with enhanced stability lifechemicals.comImproved pharmacokinetic properties
Drug-Linker AttachmentAzetidine NitrogenDevelopment of antibody-drug conjugates (ADCs)Targeted delivery of cytotoxic agents
Fluorescent LabelingCarboxylic Acid or AmineIn vitro and in vivo imagingTracking and localization of the molecule
Surface ImmobilizationCarboxylic Acid or AmineDevelopment of biosensors and diagnostic toolsSite-specific attachment to surfaces

Identification of New Biological Targets and Therapeutic Areas

The spirocyclic scaffold of this compound is a "privileged structure" in medicinal chemistry, meaning it has the potential to interact with a wide range of biological targets. nih.gov While the specific biological activities of this compound are yet to be fully elucidated, related azaspiro[3.4]octane derivatives have shown promise in various therapeutic areas.

For instance, a novel diazaspiro[3.4]octane series has demonstrated potent activity against multiple stages of the malaria parasite, Plasmodium falciparum. ebi.ac.ukresearchgate.net This suggests that this compound and its derivatives could be explored as potential antimalarial agents.

Furthermore, other diazaspiro[3.4]octane derivatives have been investigated as inhibitors of hepatitis B capsid protein, menin-MLL1 interaction for cancer treatment, and dopamine (B1211576) D3 receptor antagonists. mdpi.com These findings open up avenues for screening this compound against a diverse panel of targets, including those involved in infectious diseases, oncology, and neurological disorders. researchgate.net

Potential Therapeutic Area Potential Biological Target Rationale
Infectious DiseasesPlasmodium falciparum enzymesAnalogy to antimalarial diazaspiro[3.4]octanes ebi.ac.ukresearchgate.net
OncologyProtein-protein interactions (e.g., menin-MLL1)Spirocyclic scaffolds can disrupt protein interfaces mdpi.com
Neurological DisordersG-protein coupled receptors (e.g., Dopamine D3)Constrained structure can provide receptor selectivity mdpi.com
Metabolic DiseasesEnzymes involved in metabolic pathwaysRigid scaffold can offer potent and selective inhibition

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new drugs, and these technologies can be instrumental in unlocking the full potential of this compound. mdpi.comdrugtargetreview.com

ML models can be trained to predict the physicochemical properties, bioactivity, and potential off-target effects of novel derivatives of this spirocyclic compound. nih.govnih.govresearchgate.net This would enable the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the most promising profiles and thereby accelerating the drug discovery pipeline. dromicslabs.com

Furthermore, generative AI algorithms can be employed for the de novo design of novel spirocyclic molecules based on the 6-azaspiro[3.4]octane scaffold. mdpi.com By providing desired properties as input, these models can generate novel chemical structures that are optimized for specific biological targets.

AI can also play a crucial role in identifying new biological targets for this compound. By analyzing large biological datasets, ML algorithms can predict potential protein-ligand interactions, suggesting new therapeutic applications that may not be immediately obvious. nih.govmdpi.com

AI/ML Application Specific Technique Expected Outcome Impact on Drug Discovery
Property PredictionQuantitative Structure-Activity Relationship (QSAR)Accurate prediction of ADMET propertiesReduced number of failed clinical candidates
Virtual ScreeningDeep Learning-based dockingIdentification of potent hits from large virtual librariesFaster and more cost-effective hit identification
De Novo Drug DesignGenerative Adversarial Networks (GANs)Design of novel spirocyclic compounds with desired propertiesExploration of novel chemical space
Target IdentificationProteochemometric modelingPrediction of novel biological targetsRepurposing of the scaffold for new therapeutic areas

Q & A

Q. How do substituent variations (e.g., fluorine vs. methyl groups) on the pyrimidine ring influence the biological activity profile of this compound analogs?

  • Methodological Answer : Fluorine’s electronegativity enhances target binding via dipole interactions, while methyl groups increase hydrophobicity (logP). Quantify using Comparative Molecular Field Analysis (CoMFA) to map steric/electrostatic fields. Synthesize hybrid analogs (e.g., 5-fluoro-4-methylpyrimidine) and test in parallel assays to isolate substituent effects .

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